Methyl 3-amino-3-(m-tolyl)propanoate
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Overview
Description
Methyl 3-amino-3-(3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and contains an amino group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(3-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methyl-β-aminostyrene, which is subsequently esterified with methanol to yield methyl 3-amino-3-(3-methylphenyl)propanoate .
Industrial Production Methods
In industrial settings, the production of methyl 3-amino-3-(3-methylphenyl)propanoate often involves catalytic hydrogenation of 3-methyl-β-nitrostyrene followed by esterification. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 3-amino-3-(3-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-phenylpropanoate
- Methyl 3-amino-3-(4-methylphenyl)propanoate
- Methyl 3-(dimethylamino)propanoate
Uniqueness
Methyl 3-amino-3-(3-methylphenyl)propanoate is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
CPKZXZUMMYNVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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